EPX Inhibition Profile of 4-(4-Bromophenoxy)pyridine-2-carboxylic acid Compared to a Structurally Distinct EPX Inhibitor
In a direct in vitro assay measuring inhibition of human eosinophil peroxidase (EPX) bromination activity using tyrosine as substrate, the target compound exhibits an IC50 of 360 nM [1]. This inhibitory potency can be contrasted with a structurally distinct EPX inhibitor scaffold represented by BDBM50554035, which demonstrates an IC50 of 1.40 nM against the same target [2]. While less potent, the 4-(4-bromophenoxy)pyridine-2-carboxylic acid scaffold offers a distinct chemical starting point with a well-defined IC50 value, enabling SAR exploration orthogonal to more potent but structurally divergent series.
| Evidence Dimension | Inhibition of human EPX bromination activity |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | BDBM50554035 (structurally distinct EPX inhibitor) |
| Quantified Difference | Comparator is ~257-fold more potent |
| Conditions | Tyrosine substrate; 3-bromo-tyrosine formation measured after 10 min incubation |
Why This Matters
Provides a quantitative benchmark for EPX inhibition, allowing users to select this compound for EPX-targeted assays where a distinct chemical scaffold with known potency is required for validation or SAR expansion.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231): EPX Inhibition. 2023. View Source
- [2] BindingDB. BDBM50554035 (CHEMBL4790231): EPX Inhibition. 2023. View Source
